N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

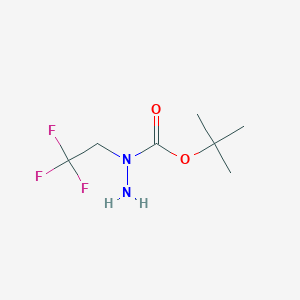

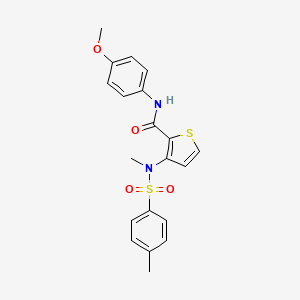

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide is a compound with the molecular formula C7H13F3N2O2 and a molecular weight of 214.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 1-(2,2,2-trifluoroethyl)hydrazine-1-carboxylate . The InChI code is 1S/C7H13F3N2O2/c1-6(2,3)14-5(13)12(11)4-7(8,9)10/h4,11H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Research into synthetic phenolic antioxidants (SPAs), which share some functional similarities with the compound of interest, highlights their widespread use in industrial products to prolong shelf life. These compounds, including N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide, have been found in various environmental matrices such as indoor dust and outdoor air particulates. Studies suggest that some SPAs may pose environmental risks, including potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Antioxidant Activity Measurement Techniques

The study and measurement of antioxidant activity are crucial for understanding the applications of various compounds, including this compound. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are utilized to assess the antioxidant capacity of compounds. These methods, based on hydrogen atom transfer or electron transfer, are essential for elucidating the antioxidant potential and applicability of new compounds in various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which may share structural features with this compound, are extensively used in industrial applications but pose environmental challenges due to their persistence and potential toxic effects. Research into the environmental biodegradability of these chemicals is crucial for assessing their fate and impacts. Studies emphasize the need for laboratory investigations to bridge knowledge gaps and evaluate the degradation pathways, half-lives, and potential for novel degradation intermediates (Liu & Mejia Avendaño, 2013).

Carbohydrate Polymers as Corrosion Inhibitors

Carbohydrate polymers, including derivatives with functionalities similar to this compound, have applications as corrosion inhibitors for metal substrates. These naturally occurring biopolymers offer green and benign alternatives for material protection. Their effectiveness is attributed to their molecular weights, chemical composition, and the presence of functional groups capable of metal ion chelation. This review highlights the potential of these polymers in corrosion inhibition, suggesting a broader application spectrum for similar compounds (Umoren & Eduok, 2016).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name |

tert-butyl N-amino-N-(2,2,2-trifluoroethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O2/c1-6(2,3)14-5(13)12(11)4-7(8,9)10/h4,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMYNSFGPGRFAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935016-36-6 |

Source

|

| Record name | N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)

![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)

![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)

![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)

![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)